Elopiprazole

Description

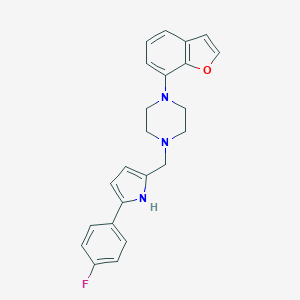

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-7-yl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O/c24-19-6-4-17(5-7-19)21-9-8-20(25-21)16-26-11-13-27(14-12-26)22-3-1-2-18-10-15-28-23(18)22/h1-10,15,25H,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNHBJGIQAEIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151109 | |

| Record name | Elopiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115464-77-2 | |

| Record name | 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115464-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elopiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115464772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elopiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELOPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419A0R564U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elopiprazole: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elopiprazole (also known as DU 29894) is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it never reached the market, its unique pharmacological profile as a potent and selective dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist continues to be of interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, drawing from the available preclinical data. Due to the limited public availability of the primary research data, this guide also incorporates illustrative data from pharmacologically similar compounds and outlines standard experimental protocols relevant to its characterization.

Core Mechanism of Action

This compound's primary mechanism of action is characterized by a dual interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis: the dopaminergic and serotonergic systems. Specifically, it acts as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors[1]. This profile suggests a potential for antipsychotic efficacy with a reduced risk of certain side effects compared to traditional neuroleptics.

Dopamine D2 and D3 Receptor Antagonism

Serotonin 5-HT1A Receptor Agonism

Agonism at 5-HT1A receptors is a key feature of several atypical antipsychotics and is associated with a reduction in extrapyramidal side effects and potential benefits for cognitive and affective symptoms. This compound is reported to be an agonist at the 5-HT1A receptor[1][4]. This action is thought to modulate dopamine release in various brain regions, contributing to a more favorable side-effect profile.

Quantitative Pharmacological Data

Precise quantitative data for this compound's binding affinities and functional potencies are not widely published. The following table summarizes the known qualitative information for this compound and provides illustrative quantitative data for aripiprazole, a clinically used antipsychotic with a partially overlapping mechanism of action.

| Target | This compound Activity | Illustrative Data (Aripiprazole) Ki (nM) |

| Dopamine D2 Receptor | Antagonist | 0.34 |

| Dopamine D3 Receptor | Antagonist | 0.8 |

| Serotonin 5-HT1A Receptor | Agonist | 1.7 |

| Serotonin 5-HT2A Receptor | Not specified | 3.4 (Antagonist) |

Note: Aripiprazole data is provided for illustrative purposes to indicate the expected range of affinities for a compound with this mechanism of action.

Signaling Pathways

The interaction of this compound with its primary targets initiates downstream intracellular signaling cascades.

Dopamine D2/D3 Receptor Signaling

As an antagonist at D2 and D3 receptors, which are Gαi/o-coupled, this compound is expected to block the dopamine-induced inhibition of adenylyl cyclase. This would lead to a relative increase in intracellular cyclic AMP (cAMP) levels in cells where these receptors are being stimulated by dopamine.

Serotonin 5-HT1A Receptor Signaling

As an agonist at 5-HT1A receptors, which are also Gαi/o-coupled, this compound would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not publicly available. The following sections describe standard methodologies that would be employed to determine the binding affinity and functional activity of a compound like this compound.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing human D2 receptors (e.g., CHO-K1 or HEK293).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: this compound at various concentrations.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT1A receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing human 5-HT1A receptors (e.g., HeLa or CHO cells).

-

Radioligand: [³H]8-OH-DPAT.

-

Non-specific binding control: Serotonin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.6.

-

Test compound: this compound at various concentrations.

-

-

Procedure: The procedure is analogous to the D2 receptor binding assay described above.

Functional Assays

These assays measure the biological response following receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.

-

Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.

-

Materials:

-

Whole cells expressing human D2 receptors.

-

Dopamine (agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.

-

Plot the inhibition of dopamine-induced suppression of cAMP accumulation against the concentration of this compound to determine the IC50 value.

-

-

Objective: To determine the functional potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.

-

Materials:

-

Cell membranes expressing 5-HT1A receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to reduce basal binding).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound at various concentrations.

-

-

Procedure:

-

Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Allow the binding to proceed (e.g., 60 minutes at 30°C).

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the radioactivity on the filters.

-

Plot the stimulation of [³⁵S]GTPγS binding against the concentration of this compound to determine the EC50 and Emax values.

-

Conclusion

This compound is a pharmacologically interesting compound with a dual mechanism of action, acting as a dopamine D2/D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. This profile suggests the potential for antipsychotic efficacy with a favorable side-effect profile. While the publicly available data on this compound is limited, this guide has outlined its core mechanism of action and provided a framework for its pharmacological characterization based on standard preclinical assays. Further research and access to the primary data would be necessary to fully elucidate the quantitative aspects of its interaction with its molecular targets and the resulting downstream signaling effects.

References

- 1. Effects of aripiprazole, risperidone, and olanzapine on 5-HT1A receptors in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of presynaptic 5-HT1A receptors in the low propensity of brexpiprazole to induce extrapyramidal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Elopiprazole's Engagement with the Dopamine D2 Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: November 24, 2025

Abstract

Elopiprazole (also known as DU 29894) is a phenylpiperazine class antipsychotic agent characterized by its antagonist activity at dopamine D2 and D3 receptors, and agonist activity at serotonin 1A receptors.[1] While this compound was investigated for its potential therapeutic applications, it was never brought to market, and detailed quantitative data regarding its interaction with the dopamine D2 receptor remains largely proprietary.[2] This technical guide provides an in-depth overview of the core principles and experimental methodologies that are fundamental to characterizing the dopamine D2 receptor antagonist activity of a compound like this compound. The protocols and data presented herein are based on established industry-standard practices for similar D2 receptor ligands and are intended to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Introduction to Dopamine D2 Receptor Antagonism

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. Antagonism of this receptor in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia. This compound's pharmacological profile as a D2 antagonist places it within a class of drugs that modulate dopaminergic neurotransmission.[1] A thorough characterization of a D2 antagonist involves determining its binding affinity, functional potency, and selectivity.

Quantitative Analysis of this compound's D2 Receptor Activity

Precise quantitative data is essential for understanding the pharmacological profile of a D2 receptor antagonist. Due to the limited publicly available data for this compound, the following tables are presented as illustrative examples of the types of data that would be generated through the experimental protocols described in this guide.

Table 1: Receptor Binding Affinity Profile (Illustrative Data)

This table showcases the binding affinity (Ki) of a hypothetical compound, "Exemplar," at the human dopamine D2 receptor and other relevant receptors to assess selectivity. Lower Ki values indicate higher binding affinity.

| Receptor | Radioligand | Ki (nM) - Exemplar |

| Dopamine D2L | [³H]-Spiperone | 1.2 |

| Dopamine D3 | [³H]-Spiperone | 3.5 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 2.1 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 5.8 |

| Adrenergic α1 | [³H]-Prazosin | 25.4 |

| Histamine H1 | [³H]-Pyrilamine | 40.1 |

Table 2: In Vitro Functional Antagonist Potency (Illustrative Data)

This table illustrates the functional potency (IC50) of "Exemplar" in inhibiting the effects of a dopamine agonist at the D2 receptor.

| Assay Type | Agonist | Endpoint | IC50 (nM) - Exemplar |

| cAMP Inhibition Assay | Dopamine | Forskolin-stimulated cAMP accumulation | 8.7 |

| β-Arrestin Recruitment Assay | Dopamine | β-Arrestin 2 recruitment | 12.3 |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the binding affinity and functional antagonist activity of a compound at the dopamine D2 receptor.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2L receptor.

-

Radioligand: A high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist, such as haloperidol or butaclamol.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of this compound. For the determination of non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays

Functional assays measure the ability of a compound to inhibit the biological response initiated by an agonist binding to the receptor.

Objective: To determine the potency of this compound in antagonizing dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Dopamine.

-

Stimulant: Forskolin (to stimulate adenylate cyclase and produce a measurable cAMP signal).

-

Test Compound: this compound.

-

cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a multi-well plate and culture overnight.

-

Pre-incubation: Treat the cells with varying concentrations of this compound or vehicle and incubate for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80) and a fixed concentration of forskolin to all wells.

-

Incubation: Incubate the plate to allow for cAMP production.

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

Data Analysis: The data are analyzed by plotting the cAMP levels against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production, is determined using non-linear regression.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Conclusion

While specific quantitative data for this compound's interaction with the dopamine D2 receptor is not extensively available in the public domain, the established methodologies for characterizing D2 receptor antagonists provide a clear framework for its evaluation. Radioligand binding assays and functional assays, such as the cAMP inhibition assay, are critical tools for determining the affinity and potency of compounds like this compound. This guide serves as a foundational resource for researchers aiming to investigate the pharmacological properties of novel D2 receptor ligands, facilitating a deeper understanding of their therapeutic potential.

References

Elopiprazole's Serotonin 1A Receptor Agonist Properties: A Technical Overview

Disclaimer: Publicly available scientific literature contains limited specific data on the serotonin 1A (5-HT1A) receptor agonist properties of elopiprazole (also known as DU 29894). Therefore, this technical guide utilizes data from the structurally related and extensively studied compound, aripiprazole, as a proxy to illustrate the expected pharmacological characteristics and the experimental methodologies used to define them. Aripiprazole, like this compound, is an atypical antipsychotic with partial agonist activity at the 5-HT1A receptor.

Introduction to this compound and its Therapeutic Target

This compound is identified as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 1A (5-HT1A) receptors[1]. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders. Its activation is associated with anxiolytic, antidepressant, and antipsychotic effects. As a partial agonist, a compound like this compound would bind to the 5-HT1A receptor and elicit a response that is lower than that of the endogenous full agonist, serotonin. This modulatory activity is thought to contribute to the therapeutic efficacy and favorable side-effect profile of atypical antipsychotics.

Quantitative Analysis of 5-HT1A Receptor Interaction

Table 1: Binding Affinity of Aripiprazole for Human 5-HT1A Receptors

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 4.2 nM | Human Parietal Cortex Membranes | [3H]-8-OH-DPAT | [2][3] |

| Ki | 1.7 nM | Recombinant h5-HT1A Receptors | Not Specified | [4] |

Ki (Inhibition constant) represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of Aripiprazole at 5-HT1A Receptors

| Assay | Parameter | Value | System | Reference |

| [35S]GTPγS Binding | pEC50 | 7.2 | Rat Hippocampal Membranes | [2][5] |

| [35S]GTPγS Binding | EC50 | 45 nM | Rat Hippocampal Membranes | [6] |

| [35S]GTPγS Binding | Intrinsic Activity | Similar to buspirone and ziprasidone | Rat Hippocampal Membranes | [2][5] |

| cAMP Inhibition | - | Low potency partial agonist | CHO cells stably expressing 5-HT1A receptors | [7] |

pEC50 is the negative logarithm of the EC50 value. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to produce a maximal effect and is often expressed relative to a full agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the 5-HT1A receptor agonist properties of compounds like this compound, based on studies with aripiprazole.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from a tissue source rich in 5-HT1A receptors, such as the human parietal cortex or from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO cells)[2][8].

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]-8-OH-DPAT) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of the test compound as an agonist at the 5-HT1A receptor. This assay measures the activation of G-proteins coupled to the receptor[6][8].

Protocol:

-

Membrane Preparation: Membranes from a suitable source (e.g., rat hippocampus) are prepared[2][6].

-

Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

-

Reaction Termination and Separation: The incubation is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the free form.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax (maximal effect) values are determined. The intrinsic activity is often expressed as a percentage of the response induced by a full agonist like serotonin.

In Vivo Electrophysiology

Objective: To assess the in vivo functional activity of the test compound at 5-HT1A autoreceptors.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located.

-

Neuronal Firing Rate Measurement: The spontaneous firing rate of identified serotonergic neurons is recorded.

-

Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally) in increasing doses.

-

Data Analysis: The change in the firing rate of the neurons in response to the drug is measured. Agonist activity at the 5-HT1A autoreceptors leads to a dose-dependent reduction in the firing rate of these neurons[2][4].

Signaling Pathways and Visualizations

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1A Receptor Signaling Pathway

Caption: this compound activates the 5-HT1A receptor, leading to G-protein activation and downstream signaling.

Experimental Workflow for [35S]GTPγS Binding Assay

Caption: Workflow for determining functional agonist activity using the [35S]GTPγS binding assay.

Conclusion

While specific quantitative data for this compound's interaction with the 5-HT1A receptor are not extensively documented in public literature, its classification as a 5-HT1A receptor agonist suggests a pharmacological profile comparable to other atypical antipsychotics like aripiprazole. The methodologies and principles outlined in this guide, using aripiprazole as a well-characterized example, provide a framework for understanding and evaluating the 5-HT1A agonist properties of this compound. Further research and publication of specific data are necessary to fully elucidate the unique characteristics of this compound at the 5-HT1A receptor.

References

- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Elopiprazole: A Preclinical Overview of a Novel Antipsychotic Candidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elopiprazole (DU 29894) is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it was never marketed, its unique preclinical profile as a dopamine D2 and D3 receptor antagonist, and a serotonin 5-HT1A receptor agonist, offers valuable insights into the development of novel antipsychotic drugs. This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its pharmacological profile, in vivo activity, and the experimental methodologies employed in its initial characterization.

Core Pharmacological Profile

This compound is chemically identified as 1-(7-benzofuranyl)-4-[[5-(4-fluorophenyl)-1-H-pyrrol-2yl]methyl]piperazine[1][2][3][4]. Its primary mechanism of action is characterized by its interaction with key neurotransmitter receptors implicated in the pathophysiology of psychosis.

Receptor Binding Affinity

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat striatum | 1.2 | van Wijngaarden et al., 1988 |

| α1-Adrenergic | [3H]WB 4101 | Rat brain | 180 | van Wijngaarden et al., 1988 |

Ki (inhibitory constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

In Vivo Preclinical Efficacy

The potential antipsychotic activity of this compound was evaluated in established animal models of dopamine receptor antagonism. These studies demonstrated the compound's efficacy in attenuating behaviors induced by dopamine agonists and in predictive models of antipsychotic action.

Antagonism of Apomorphine-Induced Climbing in Mice

This compound was assessed for its ability to inhibit the climbing behavior induced by the dopamine agonist apomorphine, a standard preclinical screen for antipsychotic potential. The results are summarized in Table 2.

Table 2: In Vivo Efficacy of this compound in the Apomorphine-Induced Climbing Test in Mice

| Compound | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Intraperitoneal (i.p.) | 0.04 | van Wijngaarden et al., 1988 |

| This compound | Oral (p.o.) | 0.18 | van Wijngaarden et al., 1988 |

ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Conditioned Avoidance Response (CAR) Test in Rats

The conditioned avoidance response test is a well-validated predictive model for antipsychotic activity. This compound was effective in inhibiting the conditioned avoidance response in rats, as shown in Table 3.

Table 3: In Vivo Efficacy of this compound in the Conditioned Avoidance Response (CAR) Test in Rats

| Compound | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Subcutaneous (s.c.) | 0.08 | van Wijngaarden et al., 1988 |

A significant finding from these in vivo studies was the absence of catalepsy induction by this compound at effective doses, suggesting a lower potential for extrapyramidal side effects, a common and debilitating adverse effect of many antipsychotic medications.

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below to provide a comprehensive understanding of the methodologies used to generate the presented data.

Radioligand Binding Assays for Receptor Affinity

The affinity of this compound for dopamine D2 and α1-adrenergic receptors was determined using in vitro radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors, whole brain for α1 receptors) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]WB 4101 for α1 receptors) at a fixed concentration and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Apomorphine-Induced Climbing Behavior in Mice

This in vivo assay is used to screen for the dopamine receptor-blocking activity of potential antipsychotic drugs.

Objective: To assess the ability of this compound to antagonize the motor stimulant effects of a dopamine agonist.

General Protocol:

-

Animal Acclimatization: Male mice are individually housed in wire mesh cages and allowed to acclimatize to the testing environment.

-

Drug Administration: Mice are pre-treated with either vehicle or different doses of this compound via the desired route of administration (intraperitoneal or oral).

-

Apomorphine Challenge: After a specific pre-treatment time, mice are administered a subcutaneous injection of apomorphine (typically 1-3 mg/kg) to induce climbing behavior.

-

Behavioral Observation: The climbing behavior is observed and scored at regular intervals for a defined period (e.g., 30 minutes). Climbing is typically defined as the animal having all four paws on the wire mesh.

-

Data Analysis: The dose of this compound that reduces the apomorphine-induced climbing by 50% (ED50) is calculated.

Conditioned Avoidance Response (CAR) Test in Rats

The CAR test is a behavioral paradigm that assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Objective: To evaluate the potential antipsychotic activity of this compound in a predictive behavioral model.

General Protocol:

-

Training: Rats are trained in a shuttle box to avoid an aversive unconditioned stimulus (US), typically a mild foot shock, by responding to a conditioned stimulus (CS), such as a light or a tone, that precedes the US. An avoidance response is recorded if the rat moves to the other side of the shuttle box during the CS presentation. An escape response is recorded if the rat moves to the other side after the onset of the US.

-

Drug Testing: Once the rats have reached a stable baseline of avoidance responding, they are treated with this compound or vehicle.

-

Behavioral Assessment: The number of avoidance and escape responses is recorded during the test session.

-

Data Analysis: The dose of this compound that suppresses the conditioned avoidance response by 50% (ED50) is determined. A key aspect of the analysis is to ensure that the effective dose does not significantly impair the escape response, which would indicate motor impairment rather than a specific effect on the learned behavior.

Signaling Pathways

This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways. As a D2/D3 antagonist, it is expected to block the downstream signaling cascades initiated by dopamine binding to these receptors. As a 5-HT1A agonist, it would activate the signaling pathways coupled to this receptor.

The diagram below illustrates the hypothesized signaling pathway modulation by this compound.

Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic and toxicology data for this compound are not publicly available. As the compound did not proceed to market, this information was likely generated during its early development but has not been published in peer-reviewed literature.

Conclusion

The preclinical data for this compound characterize it as a potent dopamine D2 receptor antagonist with in vivo efficacy in established animal models of antipsychotic activity. A key feature of its preclinical profile is the lack of catalepsy at effective doses, suggesting a potentially favorable side-effect profile regarding extrapyramidal symptoms. While its activity at D3 and 5-HT1A receptors is noted in the literature, detailed preclinical data for these targets, as well as comprehensive pharmacokinetic and toxicology studies, remain largely unavailable in the public domain. The information presented in this guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and professionals in the field of antipsychotic drug development.

References

An In-depth Technical Guide to the In Vitro Characterization of Elopiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elopiprazole, also known as DU 29894, is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it was never marketed, its unique pharmacological profile continues to be of interest to researchers in neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information herein is compiled from foundational medicinal chemistry literature and established principles of receptor pharmacology.

Core Pharmacological Profile

Quantitative Data Presentation

The following tables summarize the available quantitative data for the in vitro binding affinity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Tissue/System | IC50 (nM) | Ki (nM) | Reference |

| Dopamine D2 | [³H]Spiperone | Rat striatal membranes | 1.1 | ~0.6 | van Wijngaarden et al., 1988 |

| α1-Adrenergic | [³H]WB-4101 | Rat brain membranes | 31 | ~15 | van Wijngaarden et al., 1988 |

| Dopamine D3 | - | - | Not Available | Not Available | - |

| Serotonin 5-HT1A | - | - | Not Available | Not Available | - |

*Note: Ki values are estimated based on the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) using typical Kd values for the radioligands: [³H]Spiperone (Kd ≈ 0.1-0.3 nM for D2 receptors) and [³H]WB-4101 (Kd ≈ 0.2-0.5 nM for α1-adrenergic receptors), and assuming the radioligand concentration used in the assay was approximately equal to its Kd.

Table 2: Functional Activity of this compound

| Target Receptor | Assay Type | Activity | EC50/IC50 (nM) | Emax (%) | Reference |

| Dopamine D2 | - | Antagonist | Not Available | Not Available | [1] |

| Dopamine D3 | - | Antagonist | Not Available | Not Available | [1] |

| Serotonin 5-HT1A | - | Agonist | Not Available | Not Available | [1] |

Note: While this compound is described as a D2/D3 antagonist and a 5-HT1A agonist, specific quantitative functional data from assays such as cAMP or GTPγS binding are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize compounds like this compound. These are generalized protocols based on standard practices in pharmacology.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for dopamine D2 and α1-adrenergic receptors.

Materials:

-

Test compound: this compound

-

Radioligands: [³H]Spiperone (for D2), [³H]WB-4101 (for α1)

-

Membrane preparations: Rat striatal membranes (rich in D2 receptors) or whole rat brain membranes.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM haloperidol for D2, 10 µM phentolamine for α1).

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound on Gs or Gi/o-coupled receptors. For this compound's targets (D2, D3, and 5-HT1A), which are all Gi/o-coupled, this assay would measure the inhibition of adenylyl cyclase activity.

Objective: To determine if this compound acts as an antagonist at D2/D3 receptors or an agonist at 5-HT1A receptors by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

-

Cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human D2, D3, or 5-HT1A receptors).

-

Test compound: this compound

-

Forskolin (an adenylyl cyclase activator)

-

A known agonist for the receptor of interest (for antagonist mode).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure (Antagonist Mode for D2/D3):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of a known D2/D3 agonist (e.g., quinpirole) and a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the agonist response.

Procedure (Agonist Mode for 5-HT1A):

-

Seed the cells as above.

-

Add varying concentrations of this compound to the cells in the presence of a fixed concentration of forskolin.

-

Incubate and measure cAMP levels as described above.

-

A decrease in forskolin-stimulated cAMP levels would indicate agonist activity. Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound concentration to determine the EC50.

[³⁵S]GTPγS Binding Assay

This is another functional assay that measures the activation of G proteins, providing a more proximal readout of receptor activation than cAMP assays.

Objective: To determine the functional activity of this compound at D2, D3, or 5-HT1A receptors by measuring its effect on the binding of [³⁵S]GTPγS to G proteins.

Materials:

-

Membrane preparations from cells expressing the receptor of interest.

-

Test compound: this compound

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

A known agonist for the receptor of interest (for antagonist mode).

Procedure (Agonist Mode for 5-HT1A):

-

In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

-

An increase in [³⁵S]GTPγS binding indicates G protein activation (agonist activity). Plot the stimulated binding against the logarithm of the this compound concentration to determine the EC50 and Emax.

Procedure (Antagonist Mode for D2/D3):

-

Pre-incubate the membranes with varying concentrations of this compound.

-

Add a fixed concentration of a known agonist to stimulate the receptor.

-

Initiate the reaction with [³⁵S]GTPγS and proceed as described above.

-

A decrease in the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Signaling Pathways and Visualizations

This compound is proposed to exert its effects through the modulation of dopamine D2 and D3, and serotonin 5-HT1A receptor signaling pathways. These are all Gi/o-coupled G-protein coupled receptors (GPCRs).

Dopamine D2/D3 Receptor Signaling Pathway (Antagonism by this compound)

Activation of D2 and D3 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA). PKA has numerous downstream targets, and its inhibition can affect gene transcription and the activity of various cellular proteins. As an antagonist, this compound would block these effects of dopamine.

Caption: Antagonism of the D2/D3 receptor pathway by this compound.

Serotonin 5-HT1A Receptor Signaling Pathway (Agonism by this compound)

As an agonist at 5-HT1A receptors, this compound would mimic the effects of serotonin, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, activation of the Gi/o pathway by 5-HT1A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.

Caption: Agonism of the 5-HT1A receptor pathway by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

References

Elopiprazole Pharmacodynamics in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elopiprazole is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it was never marketed, the preclinical data from animal models provide valuable insights into its pharmacodynamic profile. This technical guide offers an in-depth review of the available pharmacodynamic data for this compound in animal models, with a focus on its core mechanism of action and its effects in established preclinical paradigms of antipsychotic activity.

Core Pharmacodynamic Profile: Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound, consistent with other classical and atypical antipsychotics, is its antagonism of dopamine D2 receptors. The preclinical research indicates that this compound is a potent and selective dopamine D2 antagonist.[1]

Signaling Pathway of Dopamine D2 Receptor Antagonism

References

An In-Depth Technical Guide to the Discovery and History of Elopiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elopiprazole, also known as DU 29894, is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. It emerged from a research program focused on developing conformationally restricted benzamide analogues. This compound is characterized by its dual action as a potent antagonist at dopamine D2 and D3 receptors and an agonist at the serotonin 5-HT1A receptor. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including its mechanism of action, and available preclinical data. Although the compound showed promise in early studies, it was never marketed, and this document aims to consolidate the available scientific information for historical and research purposes.

Discovery and History

This compound was first synthesized and described in 1987 by researchers at Duphar B.V., a Dutch pharmaceutical company that was later acquired by Solvay Pharmaceuticals. The discovery was part of a broader effort to develop novel antipsychotic drugs with a mechanism of action that could potentially offer an improved side-effect profile compared to existing treatments. The development of this compound stemmed from the exploration of 2-phenylpyrroles as conformationally restricted analogues of benzamide antipsychotics.

The initial publication in the Journal of Medicinal Chemistry laid the foundation for understanding the structure-activity relationships within this class of compounds. This compound was identified as a promising candidate due to its specific receptor binding profile. While the preclinical development of this compound was undertaken by Duphar B.V., the compound did not progress to clinical use and was ultimately discontinued. The precise reasons for the discontinuation of its development are not extensively documented in publicly available literature.

Chemical Synthesis

The synthesis of this compound, with the chemical name 1-(7-benzofuranyl)-4-[[5-(4-fluorophenyl)-1-H-pyrrol-2yl]methyl]piperazine, was detailed in the seminal 1987 publication. The general synthetic route involves the coupling of a benzofuranylpiperazine moiety with a fluorophenyl-pyrrol-methyl group.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol would be proprietary information of the developing company. However, based on the general principles of medicinal chemistry and the published literature, a plausible synthetic scheme can be outlined. The synthesis would likely involve the preparation of 1-(7-benzofuranyl)piperazine and 2-(chloromethyl)-5-(4-fluorophenyl)-1H-pyrrole as key intermediates, followed by their condensation to yield the final product. Purification would typically be achieved through chromatographic techniques and recrystallization.

Caption: A logical workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound's pharmacological activity is attributed to its interaction with specific neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors.[1] This unique profile suggests a potential for efficacy against both the positive and negative symptoms of schizophrenia, with a possibly reduced risk of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.

Dopamine D2/D3 Receptor Antagonism: By blocking D2 and D3 receptors in the mesolimbic pathway, this compound is expected to reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis, such as hallucinations and delusions.

Serotonin 5-HT1A Receptor Agonism: Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus can lead to a reduction in serotonin release, which may contribute to anxiolytic and antidepressant effects. Postsynaptic 5-HT1A receptor activation in cortical regions could also play a role in improving cognitive function and reducing negative symptoms.

Caption: this compound's dual mechanism of action on dopamine and serotonin receptors.

Quantitative Pharmacological Data

Table 1: Receptor Binding Profile of this compound (DU 29894)

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | Data not publicly available | - |

| Dopamine D3 | Data not publicly available | - |

| Serotonin 5-HT1A | Data not publicly available | - |

Note: Specific Ki values for this compound are not detailed in the currently accessible literature. The table structure is provided for when such data becomes available.

Table 2: In Vivo Pharmacokinetic Parameters of this compound (DU 29894)

| Species | Route of Administration | Half-life (t½) | Bioavailability (%) | Cmax | Tmax | Reference |

| Animal Model | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

| Animal Model | Intravenous | Data not publicly available | - | Data not publicly available | - | - |

Note: Specific pharmacokinetic parameters for this compound are not detailed in the currently accessible literature. The table structure is provided for when such data becomes available.

Experimental Protocols

The characterization of a potential antipsychotic agent like this compound would have involved a series of standardized in vitro and in vivo experiments to determine its pharmacological and pharmacokinetic properties.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for its target receptors (dopamine D2, D3, and serotonin 5-HT1A).

General Protocol:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) or cell lines expressing the recombinant human receptors are prepared.

-

Radioligand Binding: The membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: A typical workflow for an in vitro receptor binding assay.

In Vivo Animal Models for Antipsychotic Activity

Objective: To assess the potential antipsychotic efficacy of this compound in animal models.

Commonly Used Models:

-

Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered predictive of antipsychotic activity.

-

Protocol: Rats or mice are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, animals are treated with this compound or a vehicle, and the effect on the avoidance response is measured.

-

-

Amphetamine- or Apomorphine-Induced Hyperlocomotion/Stereotypy: These models are based on the ability of dopamine agonists to induce behaviors in rodents that are thought to model aspects of psychosis.

-

Protocol: Animals are pre-treated with this compound or a vehicle, followed by the administration of a dopamine agonist like amphetamine or apomorphine. Locomotor activity and stereotyped behaviors (e.g., sniffing, gnawing) are then quantified. A reduction in these behaviors indicates potential antipsychotic activity.

-

Caption: Experimental workflows for common in vivo models of antipsychotic activity.

Conclusion

This compound was a promising antipsychotic candidate from the late 1980s with a dual mechanism of action targeting both the dopaminergic and serotonergic systems. Its discovery was a notable step in the rational design of antipsychotic drugs aiming for a broader spectrum of efficacy and improved tolerability. Although it did not reach the market, the scientific groundwork laid during its development contributed to the understanding of the complex neuropharmacology of psychosis. This technical guide consolidates the available historical and scientific information on this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and the history of drug discovery. Further investigation into the archives of Duphar B.V. and its successor companies may yet reveal more detailed quantitative data and the specific reasons for the cessation of its development.

References

Methodological & Application

Application Notes: Elopiprazole Dopamine Receptor Binding Assay

Introduction

Elopiprazole (also known as DU 29894) is a phenylpiperazine derivative that has been characterized as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 5-HT1A receptors.[1] The interaction of antipsychotic agents with dopamine receptors is a cornerstone of their mechanism of action.[1] Understanding the binding affinity of a compound like this compound to specific dopamine receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor, providing quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for dopamine D2 receptors.

Quantitative Data Summary

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

| Haloperidol | 27 | 0.55 | 1.2 | 9.7 | 48 |

| Clozapine | 141 | 35 | 83 | 22 | 250 |

| Chlorpromazine | 73 | 0.55 | 1.2 | 9.7 | 133 |

| Dopamine | 2340 | 1705 | 27 | 450 | 228 |

Note: The data presented in this table is for reference compounds and is sourced from publicly available pharmacological data.[2] It is intended to illustrate the format for presenting binding affinity data.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

1. Materials and Reagents

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

-

Test Compound: this compound.

-

Reference Compound: Haloperidol or unlabeled Spiperone.

-

Non-specific Agent: A high concentration of an unlabeled ligand such as 10 µM Butaclamol or Haloperidol to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Fluid: A liquid cocktail that emits light upon radioactive decay.

-

96-well Plates: For performing the assay.

-

Glass Fiber Filters: For separating bound from unbound radioligand.

-

Filtration Apparatus: A cell harvester to rapidly filter the assay mixture.

-

Liquid Scintillation Counter: To measure radioactivity.

2. Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

3. Assay Procedure

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., at or near its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM Butaclamol), the fixed concentration of radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of this compound (typically spanning 8-10 log concentrations), the fixed concentration of radioligand, and the membrane suspension.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis

-

Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

-

Generate Competition Curve: For the competition wells, plot the percentage of specific binding against the log concentration of this compound.

-

Determine IC50: Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not activate it, thereby blocking the effects of dopamine.

Caption: Simplified D2 receptor signaling pathway.

References

Application Notes and Protocols: Serotonin 1A Receptor Functional Assays Featuring Elopiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serotonin 1A (5-HT1A) receptor is a key G-protein coupled receptor (GPCR) implicated in the modulation of mood, cognition, and anxiety.[1] As such, it is a significant target for the development of therapeutics for a range of neuropsychiatric disorders.[1] Elopiprazole is a compound of interest that interacts with this receptor. These application notes provide detailed protocols for essential functional assays to characterize the pharmacological activity of compounds like this compound at the 5-HT1A receptor.

Due to the limited availability of specific functional data for this compound in the public domain, this document will use Aripiprazole, another well-characterized arylpiperazine derivative that acts as a partial agonist at the 5-HT1A receptor, as an illustrative example for data presentation. The methodologies described are broadly applicable for testing this compound and other novel ligands.

Key Functional Assays for the 5-HT1A Receptor

The functional activity of a ligand at the 5-HT1A receptor can be assessed through several key in vitro assays that measure different aspects of receptor activation and downstream signaling. The most common assays include:

-

cAMP Inhibition Assay: The 5-HT1A receptor canonically couples to the Gαi/o subunit of the G-protein complex.[2][3] Activation of the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3]

-

[³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G-proteins upon receptor stimulation.[4] In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[4] The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.[4]

-

β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and an independent signaling pathway for some GPCRs.[5]

Data Presentation: Pharmacological Profile of a Representative 5-HT1A Receptor Ligand (Aripiprazole)

The following tables summarize the binding affinity and functional potency and efficacy of the representative compound, Aripiprazole, at the human 5-HT1A receptor.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) |

| Aripiprazole | Human 5-HT1A | [³H]8-OH-DPAT | Human Parietal Cortex Membranes | 4.2[6] |

| Serotonin (5-HT) | Human 5-HT1A | Not Specified | Not Specified | Not Specified |

| WAY-100635 (Antagonist) | Human 5-HT1A | Not Specified | Not Specified | Not Specified |

Table 2: Functional Activity in [³⁵S]GTPγS Binding Assay

| Compound | Preparation | pEC₅₀ | Intrinsic Activity (vs. 5-HT) |

| Aripiprazole | Rat Hippocampal Membranes | 7.2[6] | Partial Agonist[6] |

| Serotonin (5-HT) | Rat Hippocampal Membranes | 6.7[6] | Full Agonist[4] |

| Buspirone | Rat Hippocampal Membranes | 6.4[6] | Partial Agonist[6] |

| Ziprasidone | Rat Hippocampal Membranes | 7.1[6] | Partial Agonist[6] |

Signaling Pathways and Experimental Workflow

Diagram 1: Canonical 5-HT1A Receptor Signaling Pathway

Caption: Canonical Gαi-mediated signaling cascade of the 5-HT1A receptor.

Diagram 2: β-Arrestin Recruitment Pathway

Caption: Agonist-induced β-arrestin recruitment to the 5-HT1A receptor.

Diagram 3: General Experimental Workflow for a 5-HT1A Functional Assay

Caption: A generalized workflow for in vitro 5-HT1A functional assays.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium (e.g., MEM with 10% FBS).

-

Stimulation buffer.

-

Forskolin.

-

This compound and reference compounds (e.g., 5-HT as a full agonist, WAY-100635 as an antagonist).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Cell Culture: Culture the CHO-K1-h5-HT1A cells to ~80-90% confluency.

-

Cell Preparation: Detach the cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.

-

Assay Protocol: a. Add the cell suspension to the wells of the 384-well plate. b. Add serial dilutions of this compound or reference compounds to the wells. For antagonist mode, pre-incubate with the antagonist before adding the agonist. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer. e. Add the cAMP detection reagents according to the kit's protocol. f. Incubate as required by the kit. g. Read the plate on a suitable plate reader.

-

Data Analysis: a. Convert the raw data to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the ability of this compound to stimulate G-protein activation at the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).

-

GDP.

-

[³⁵S]GTPγS.

-

This compound and reference compounds.

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cell line. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Protocol: a. In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the membrane preparation. b. Add serial dilutions of this compound or reference compounds. For non-specific binding wells, add a high concentration of unlabeled GTPγS. c. Incubate the plate at 30°C for 60-90 minutes. d. Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. e. Wash the filters with ice-cold buffer. f. Allow the filters to dry, then add scintillation fluid to each well. g. Count the radioactivity in a microplate scintillation counter.

-

Data Analysis: a. Subtract the non-specific binding from all other readings. b. Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values relative to a full agonist like 5-HT.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the 5-HT1A receptor upon activation by this compound.

Materials:

-

HEK293 cells co-expressing the human 5-HT1A receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Cell culture medium.

-

Assay buffer/medium.

-

This compound and reference compounds.

-

Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).

-

96- or 384-well white, clear-bottom microplates.

-

Luminometer or suitable plate reader.

Procedure:

-

Cell Culture and Plating: Culture the engineered cells and seed them into the microplates. Allow them to attach and grow overnight.

-

Assay Protocol: a. Remove the culture medium from the wells. b. Add serial dilutions of this compound or reference compounds prepared in assay buffer/medium. c. Incubate the plate at 37°C for the recommended time (typically 60-90 minutes). d. Add the detection reagents according to the manufacturer's protocol. e. Incubate for the specified time to allow the signal to develop. f. Read the luminescence on a plate reader.

-

Data Analysis: a. Plot the luminescence signal against the log concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

References

Application Notes and Protocols: Investigating Elopiprazole in Rodent Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Elopiprazole, a phenylpiperazine derivative with antipsychotic potential, in established rodent models of schizophrenia. While this compound was never marketed, its structural class suggests a pharmacological profile that warrants investigation for efficacy against the positive, negative, and cognitive symptoms of schizophrenia.

Introduction to this compound and its Putative Mechanism of Action

This compound belongs to the phenylpiperazine class of compounds. While specific data on this compound is limited, drugs in this class and other atypical antipsychotics typically exhibit a multi-receptor binding profile. The presumed mechanism of action for this compound involves modulation of dopaminergic and serotonergic systems, which are key players in the pathophysiology of schizophrenia.[1][2][3][4][5] Specifically, it is hypothesized to act as an antagonist or partial agonist at dopamine D2 receptors and to interact with various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.[6][7][8] This dual action is thought to contribute to a reduction in positive symptoms (D2 antagonism in the mesolimbic pathway) and an amelioration of negative and cognitive symptoms with a lower risk of extrapyramidal side effects (serotonergic modulation).[1][9]

Putative Signaling Pathway of this compound

Caption: Putative signaling pathway of this compound in key brain circuits relevant to schizophrenia.

Rodent Models of Schizophrenia for Preclinical Testing

To assess the antipsychotic potential of this compound, several well-validated rodent models that mimic different aspects of schizophrenia are recommended.

2.1. Pharmacological Models

These models use psychotomimetic drugs to induce schizophrenia-like behaviors in rodents.

-

NMDA Receptor Antagonist Models (MK-801 or Phencyclidine - PCP): These are widely used models that induce a range of positive, negative, and cognitive symptoms in rodents by blocking the NMDA glutamate receptor.[10][11]

-

Acute Administration: Induces hyperlocomotion (a model for positive symptoms) and deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in schizophrenia patients.[12][13]

-

Chronic Administration: Can lead to more enduring changes, including cognitive deficits and social withdrawal, which model the negative and cognitive symptoms of schizophrenia.[14]

-

2.2. Behavioral Assays

A battery of behavioral tests should be employed to assess the efficacy of this compound against the different symptom domains of schizophrenia.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating. Deficits in PPI are a hallmark of schizophrenia and can be induced by NMDA receptor antagonists.

-

Locomotor Activity: Assesses psychomotor agitation. Hyperlocomotion induced by stimulants or NMDA receptor antagonists is a common model for positive symptoms.[12]

-

Social Interaction Test: Evaluates social withdrawal, a key negative symptom of schizophrenia.

-

Novel Object Recognition (NOR) Test: Assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating this compound in rodent models of schizophrenia.

3.1. Drug Preparation and Administration

-

This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The dose range should be determined based on preliminary dose-finding studies, but a starting range of 1-10 mg/kg for intraperitoneal (i.p.) injection is suggested based on similar compounds.

-

MK-801 (Dizocilpine): Dissolve in sterile 0.9% saline. A dose of 0.1-0.3 mg/kg (i.p.) is typically used to induce hyperlocomotion and PPI deficits.

-

Phencyclidine (PCP): Dissolve in sterile 0.9% saline. A dose of 2-5 mg/kg (i.p.) can be used to induce schizophrenia-like behaviors.[14]

3.2. Experimental Workflow for Acute Model

Acute Schizophrenia Model Workflow

Caption: Experimental workflow for the acute NMDA receptor antagonist model of schizophrenia.

3.3. Protocol for Prepulse Inhibition (PPI)

-